molecular formula C4H5BrO B185203 2-Bromocyclobutanone CAS No. 1192-01-4

2-Bromocyclobutanone

Cat. No.: B185203
CAS No.: 1192-01-4
M. Wt: 148.99 g/mol
InChI Key: XQZZIZVMMMRELO-UHFFFAOYSA-N
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Description

2-Bromocyclobutanone: is an organic compound with the molecular formula C4H5BrO . It is characterized by a cyclobutane ring with a bromine atom and a carbonyl group attached. This compound is a colorless to pale yellow liquid with a boiling point of approximately 92.4°C . It is known for its reactivity and usefulness in various chemical reactions, particularly in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions:

2-Bromocyclobutanone can be synthesized through the bromination of cyclobutanone. One common method involves the reaction of cyclobutanone with bromine in the presence of a catalyst. The reaction is typically carried out in an organic solvent such as dichloromethane at ambient temperature. The process involves the addition of bromine dropwise to control the release of carbon dioxide gas, followed by purification steps to isolate the desired product .

Industrial Production Methods:

In an industrial setting, the production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Safety measures are crucial due to the toxic and corrosive nature of bromine.

Chemical Reactions Analysis

Types of Reactions:

2-Bromocyclobutanone undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Cycloaddition Reactions: These reactions often require specific catalysts and controlled temperatures to proceed efficiently.

Major Products:

    Substitution Reactions: Products include various substituted cyclobutanones.

    Reduction Reactions: Products include cyclobutanol and other reduced derivatives.

    Cycloaddition Reactions:

Scientific Research Applications

2-Bromocyclobutanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Bromocyclobutanone involves its reactivity as a brominated ketone. The bromine atom and the carbonyl group make it a versatile intermediate in organic synthesis. It can undergo nucleophilic substitution, reduction, and cycloaddition reactions, leading to the formation of various products. The molecular targets and pathways involved depend on the specific reactions and conditions used .

Comparison with Similar Compounds

Uniqueness:

2-Bromocyclobutanone is unique due to the presence of the bromine atom, which enhances its reactivity and makes it a valuable intermediate in various chemical reactions. Its ability to participate in diverse reactions, such as substitution and cycloaddition, sets it apart from other similar compounds.

Properties

IUPAC Name

2-bromocyclobutan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5BrO/c5-3-1-2-4(3)6/h3H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQZZIZVMMMRELO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20503225
Record name 2-Bromocyclobutan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20503225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1192-01-4
Record name 2-Bromocyclobutan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20503225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-bromocyclobutan-1-one
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the main synthetic utility of 2-bromocyclobutanone?

A1: this compound serves as a valuable starting material in organic synthesis. It can be used to create various cyclobutane derivatives, including nucleosides [, ] and natural products containing gem-dimethylcyclobutane units []. Its reactivity stems from the presence of both the reactive carbonyl group and the bromine atom, enabling diverse transformations.

Q2: Can you provide examples of reactions where this compound is a key reagent?

A2: Certainly. This compound reacts with:

  • Purine bases: It reacts with 6-chloropurine to yield 2-(6-chloropurinyl)-3-benzoyloxymethylcyclobutanone, a precursor to adenine nucleoside analogues [].
  • Pyrimidine bases: It reacts with uracil and thymine to generate corresponding nucleoside analogues, further highlighting its use in synthesizing modified nucleosides [].

Q3: What are the structural features of this compound?

A3: this compound is a four-membered cyclic ketone with a bromine atom attached to the carbon adjacent to the carbonyl group.

    Q4: Is there any spectroscopic data available for this compound?

    A4: Yes, both infrared and Raman spectroscopic data for this compound and its deuterated analogue (2-bromo-2,4,4-trideuterocyclobutanone) have been reported. This data provides insights into the vibrational modes and structural features of the molecule [, ].

    Q5: Can this compound be used to generate other reactive intermediates?

    A5: Yes, this compound can be pyrolyzed to generate bromoketene [], a highly reactive intermediate useful in various synthetic transformations.

    Q6: Are there any studies on the thermal rearrangement of this compound derivatives?

    A6: Yes, research has explored the mechanism of the thermal rearrangement of this compound ketals, providing insights into the reactivity and behavior of these compounds under thermal conditions [].

    Q7: Has this compound been used in the synthesis of heterocyclic compounds?

    A7: Yes, it has been used in the synthesis of 2-cyclopropylbenzimidazole from o-phenylenediamine []. This highlights its utility in constructing a variety of ring systems beyond simple cyclobutane derivatives.

    Q8: What about the use of this compound in synthesizing strained ring systems?

    A8: Research demonstrates the use of this compound in synthesizing 1,2,4,5-tetrahydrodicyclobuta[b,d]thiophene, a highly strained thiophene derivative []. This showcases its potential in accessing complex and strained molecules.

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